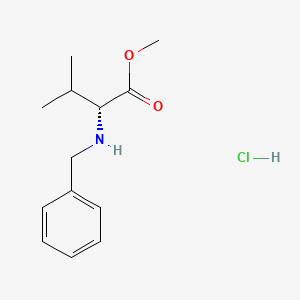

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

Descripción general

Descripción

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzylamino group and a methyl ester moiety. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride typically involves the reaction of ®-3-methyl-2-butanol with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride exhibit notable antimicrobial properties. These compounds have been shown to be effective against gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is thought to involve the disruption of bacterial biofilms, which are protective layers that bacteria form to shield themselves from immune responses and antibiotic treatments .

Case Study: Biofilm Inhibition

A study demonstrated that certain analogs of this compound could significantly reduce bacterial counts in infected skin models. The results indicated that these compounds were comparable in efficacy to established antibiotics like mupirocin, suggesting their potential for treating skin infections caused by Staphylococcus aureus and other pathogens .

Anticonvulsant Properties

Recent investigations into the anticonvulsant properties of this compound have revealed promising results. The compound and its derivatives were tested for their ability to inhibit seizures in animal models. Modifications to the benzyl group were found to enhance anticonvulsant activity, indicating that structural variations can significantly impact pharmacological effects .

Table: Anticonvulsant Activity of Derivatives

| Compound Structure | ED50 (mg/kg) | Activity Level |

|---|---|---|

| Parent Compound | 20 | Moderate |

| 4′-Trifluoromethyl | 2.5 | High |

| 3′-Fluoro | >30 | Moderate |

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Structure-activity relationship (SAR) studies have shown that specific modifications can lead to improved potency against targeted biological pathways.

Example: SAR Findings

In one study, modifications to the benzyl ring's electron density significantly influenced the compound's activity against specific targets, such as CXCR2, a chemokine receptor involved in inflammatory responses . This highlights the importance of chemical structure in determining the therapeutic potential of the compound.

Potential Applications in Dermatology

The lipophilic nature of this compound allows it to penetrate skin barriers effectively, making it a candidate for topical formulations aimed at treating dermatological conditions such as acne vulgaris and other inflammatory skin disorders . Its ability to inhibit bacterial growth and biofilm formation further supports its use in dermatological applications.

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride: The enantiomer of the compound with similar properties but different biological activities.

Benzylamine derivatives: Compounds with similar benzylamino groups but different ester or amide functionalities.

Methyl esters: Compounds with similar ester groups but different amine or alkyl substituents.

Uniqueness

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact with chiral receptors and enzymes makes it valuable in pharmaceutical research and development.

Actividad Biológica

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 244.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to function through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : The compound may modulate receptor activity by altering their conformation, which can lead to changes in cellular signaling pathways.

Anticonvulsant Activity

Research has indicated that analogs of (R)-Methyl 2-(benzylamino)-3-methylbutanoate exhibit anticonvulsant properties. A study evaluated several derivatives using the maximal electroshock (MES) and chemoconvulsant tests, revealing that certain compounds demonstrated significant anticonvulsant effects with effective doses (ED50) ranging from 8.3 mg/kg to over 30 mg/kg depending on the structural modifications made .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives show varying degrees of inhibition against bacterial strains, indicating potential use in treating infections.

Study on Anticonvulsant Activity

In a systematic investigation, a series of benzylamino derivatives were synthesized and tested for their anticonvulsant activity. The findings highlighted that modifications at the benzyl position significantly influenced the efficacy of these compounds, with some achieving notable results in reducing seizure frequency in animal models .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. Results showed that certain derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases.

Data Tables

| Activity Type | Compound | Effective Dose (mg/kg) | Notes |

|---|---|---|---|

| Anticonvulsant | (R)-Methyl 2-(benzylamino)-3-methylbutanoate | 8.3 - >30 | Effective in MES and scPTZ models |

| Antimicrobial | Derivative X | Varies | Effective against Gram-positive/negative bacteria |

Propiedades

IUPAC Name |

methyl (2R)-2-(benzylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZNEINMPTYRU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718534 | |

| Record name | Methyl N-benzyl-D-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210917-86-5 | |

| Record name | Methyl N-benzyl-D-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.